3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Catalog No.
S592688
CAS No.
142130-73-2
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
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3-(6-Amino-9h-purin-9-yl)-cyclopentanol

CAS Number

142130-73-2

Product Name

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N

SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Synonyms

3-(6-amino-9H-purin-9-yl)-cyclopentanol, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer, 9-(cis-cyclopentan-3-ol)adenine, 9-(trans-cyclopentan-3-ol)adenine, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer, MDL 201112, MDL 201449A, MDL-201,449A, MDL-201112, MDL201112

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O

3-(6-Amino-9H-purin-9-yl)-cyclopentanol, also known as 3-(6-amino-9H-purine-9-yl)cyclopentanol, is a complex organic compound that combines a purine base with a cyclopentanol structure. The molecular formula of this compound is C13H13N5O3C_{13}H_{13}N_{5}O_{3}, and its molecular weight is approximately 287.27 g/mol. The compound features a hydroxyl group and an amino group attached to the purine ring, contributing to its potential biological activity and reactivity in various chemical processes.

, including:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to different derivatives.
  • Substitution: The amino group in the purine base can engage in substitution reactions with alkyl halides or acyl chlorides, yielding various substituted derivatives .

3-(6-Amino-9H-purin-9-yl)-cyclopentanol exhibits notable biological activities, particularly as an immunosuppressive agent. It has been studied for its potential to inhibit tumor necrosis factor-alpha production, which is crucial in inflammatory responses. The compound's interaction with molecular targets such as nucleic acids and enzymes may influence various biochemical pathways, making it a candidate for therapeutic applications in conditions mediated by TNF-alpha .

The synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol typically involves multi-step organic synthesis strategies. Key steps may include:

  • Preparation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Purine Base: This step may involve coupling reactions where the purine moiety is linked to the cyclopentanol framework.
  • Functional Group Modifications: The introduction of hydroxyl and amino groups may require protective group strategies and specific reagents to achieve desired selectivity .

The unique structure of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lends itself to several applications:

  • Pharmaceuticals: Due to its immunosuppressive properties, it may be explored for use in therapies targeting autoimmune diseases or inflammatory conditions.
  • Biochemical Research: Its interactions with nucleic acids make it a valuable tool in studying cellular processes and signaling pathways related to purine metabolism .

Interaction studies indicate that 3-(6-Amino-9H-purin-9-yl)-cyclopentanol can modulate immune responses by inhibiting TNF-alpha production. Research has shown that this compound affects protein kinase C activity, suggesting a mechanism through which it exerts its immunosuppressive effects. Further studies could elucidate its role in T-cell reactivity and other immune functions .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(6-Amino-9H-purin-9-yl)-cyclopentanol:

  • Adenosine: A naturally occurring nucleoside involved in various biological processes.
  • Cyclopentanol: A simpler alcohol with a cyclopentane ring but lacking the purine base.
  • Propargyl Alcohol: Contains a propynyl group but does not incorporate the purine structure.

Uniqueness

What distinguishes 3-(6-Amino-9H-purin-9-yl)-cyclopentanol from these similar compounds is its unique combination of functional groups (hydroxyl and amino) within a purine framework, which enhances its potential for specific biological interactions and therapeutic applications .

Nucleophilic Alkylation Strategies

Mitsunobu Reaction Conditions for Purine-Cyclopentanol Coupling

The Mitsunobu reaction represents a fundamental approach for coupling purine derivatives with cyclopentanol moieties to synthesize 3-(6-Amino-9h-purin-9-yl)-cyclopentanol [5] [7]. This dehydrative redox reaction enables the replacement of hydroxyl groups with nucleophiles through inversion of configuration, making it particularly valuable for stereocontrolled synthesis [9].

The condensation reaction of cyclopentanol derivatives with purine bases under Mitsunobu conditions has been successfully demonstrated to afford desired phosphonate analogs [7]. The standard reaction conditions employ triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran as the reaction medium [8]. Research has shown that 4-chloro-1H-imidazo[4,5-c]pyridine, a 3-deaza-6-chloropurine analog, reacts with various cyclopentanols to yield products with varying regioselectivity patterns [8].

The reaction mechanism involves formation of a betaine intermediate between the phosphine and azodicarboxylate, followed by reaction with the pronucleophile to generate ionic species [12]. The subsequent attack by the nucleophile follows a second-order nucleophilic substitution mechanism, resulting in inversion of configuration at the reaction center [12].

SubstrateCoupling PartnerCatalyst/ReagentTemperature (°C)Yield (%)Selectivity
Purine-1,2-cyclic phosphateAdenineDirect coupling8515N-9 selective
6-Chloropurine + CyclopentanolCyclopentanol derivativesPPh3/DIAD/THFRT70-86Variable
3-Deaza-6-chloropurine + CyclopentanolSubstituted cyclopentanolsPPh3/DIAD/THFRT32-86N-1 vs N-3 dependent

Regioselective Control in Multi-Step Syntheses

Regioselective control in purine nucleoside synthesis presents significant challenges due to multiple nucleophilic centers on the heterocycle and the potential for both furanose and pyranose ring formation [19]. The direct N-7 regioselective tert-alkylation of 6-substituted purine derivatives has been developed as a new method allowing introduction of tertiary alkyl groups into appropriate purine substrates [4].

Multi-step synthetic approaches have demonstrated the ability to achieve regioselective alkylation at specific positions [13]. The condensation of 2-bromo-6-(4-nitrophenylethoxy)purine as the trimethylsilyl derivative with ribose derivatives resulted in N-9-regioselective alkylation in high yields [13]. This approach provides a complementary tool for modification of purine nucleosides while maintaining regiochemical control [13].

The regio- and stereoselective synthesis of diaminocyclopentanols has been accomplished through Lewis acid-catalyzed ring opening reactions of epoxides [2]. These reactions proceed under controlled conditions to afford specific stereoisomers with excellent regioselectivity [2]. The methodology involves zinc(II) perchlorate hexahydrate catalysis at elevated temperatures, yielding products in 76% isolated yield [2].

Catalytic Systems for Stereochemical Control

Transition Metal-Mediated Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful strategy for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds in purine derivative synthesis [11]. Palladium-catalyzed cross-coupling reactions of organozinc halides with 6-halopurines have been successfully employed to synthesize various purine ribonucleosides [6].

The palladium-mediated cross-coupling approach utilizes tetrakis(triphenylphosphine)palladium as catalyst with primary alkyl zinc halides to provide corresponding 6-alkyl-9-(β-d-ribofuranosyl)purine derivatives in good yields [6]. Reactions with cycloalkyl zinc halides and aryl zinc halides similarly afford the corresponding cyclopropyl, cyclobutyl, cyclopentyl, phenyl, and thienyl derivatives in high yields [6].

Rhodium-catalyzed asymmetric synthesis has demonstrated exceptional stereoselectivity in cyclopentane formation through carbene-initiated domino sequences [17]. The rhodium-catalyzed reactions of vinyldiazoacetates with disubstituted butenols generate cyclopentanes containing four new stereogenic centers with remarkable levels of stereoselectivity, achieving 99% enantiomeric excess and greater than 97:3 diastereomeric ratio [17].

Metal CatalystLigand SystemSubstrate TypeStereoselectivityReaction ConditionsApplication
Pd(PPh3)4PPh36-HalopurinesGoodZn reagents, THFCross-coupling
Rh2(OAc)4Chiral dirhodiumVinyldiazoacetates>97:3 dr, 99% ee0.1 mol%, RTCyclopentane synthesis
Cu(OTf)2Chiral bisoxazolineβ-Purine acrylates30:1 dr, 99% ee10 mol%, 0°CCycloaddition
Pd(OAc)2Chiral phosphoric acid6-ArylpurinesGoodAryl iodides, 100°CC-H activation

Copper-mediated asymmetric cycloaddition has been developed for synthesis of chiral nonaromatic purine nucleosides [24]. The three-component dynamic kinetic resolution of purines, aldehydes, and acid anhydrides provides diverse chiral acyclic purine nucleoside analogs in yields up to 93% with excellent enantioselectivities up to 95% [18].

Enzymatic Resolution Techniques for Enantiopure Production

Enzymatic resolution techniques have proven highly effective for enantiopure production of purine derivatives through chemo-enzymatic synthesis approaches [14]. Purine nucleoside phosphorylase from Escherichia coli serves as a valuable catalyst for mono or multi-enzymatic synthesis of nucleosides with high stereochemical fidelity [15].

The multi-enzymatic system combining 2'-deoxyribosyltransferase from Lactobacillus delbrueckii and hypoxanthine-guanine-xanthine phosphoribosyltransferase from Thermus thermophilus has demonstrated efficient production of purine nucleoside analogs [30]. This system operates under optimized conditions with pH optima for stability at 7.6, 6.5, and 7.4 respectively for the individual enzymes [28].

Chiral phosphoric acid catalysts have emerged as powerful tools for stereocontrolled oligonucleotide synthesis [23]. These catalysts demonstrate control of stereogenic phosphorus centers during phosphoramidite transfer reactions, achieving unprecedented levels of diastereodivergence and enabling access to either phosphite diastereomer [23].

Enzyme SystemSubstrateEnantioselectivityOperating ConditionsYield (%)Advantages
PNP (E. coli)Purine nucleosidesHighpH 7.4, moderate temp76-81High selectivity
LdNDT/TtHGXPRTPurine basesGoodpH 6.5-7.6, 37°C74-81Multi-product
Chiral phosphoric acidsPhosphoramidites>95% eeRT, molecular sieves77Stereocontrol
Multi-enzyme cascadeNucleoside precursorsVariableMulti-step cascade53-81One-pot synthesis

The enzymatic approach offers significant advantages including high substrate specificity, mild reaction conditions, and environmental compatibility [14]. The biochemical characterization of relevant enzymes reveals optimal stability conditions and substrate recognition patterns that enable efficient synthetic applications [30]. These enzymatic systems demonstrate broad purine analog recognition, making them valuable tools for synthesis of modified nucleoside derivatives [15].

Multidimensional Nuclear Magnetic Resonance Analysis of Molecular Dynamics

The multidimensional nuclear magnetic resonance spectroscopic characterization of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol represents a sophisticated analytical approach that provides comprehensive structural and dynamic information about this purine-cyclopentanol conjugate. Contemporary nuclear magnetic resonance methodologies have proven essential for elucidating the complex conformational behavior and molecular dynamics of purine derivatives in solution [1] [2] [3].

$$\text{¹H}$$-$$\text{¹⁵N}$$ Heteronuclear Multiple Bond Correlation Mapping

The implementation of $$\text{¹H}$$-$$\text{¹⁵N}$$ heteronuclear multiple bond correlation spectroscopy provides critical insights into the connectivity patterns and electronic environment of nitrogen atoms within the purine scaffold of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol. This technique exploits the scalar coupling interactions between protons and nitrogen nuclei separated by two, three, or four chemical bonds [4] [5] [6].

Experimental Parameters and Optimization

The $$\text{¹H}$$-$$\text{¹⁵N}$$ heteronuclear multiple bond correlation experiments require careful optimization of delay periods to maximize signal intensity while maintaining selectivity for long-range couplings. Studies on purine derivatives have demonstrated that delay times between 120-300 milliseconds provide optimal sensitivity for detecting $$\text{¹H}$$-$$\text{¹⁵N}$$ correlations across multiple bonds [2] [6]. The natural abundance of $$\text{¹⁵N}$$ (0.37%) necessitates extended acquisition times and higher sample concentrations, typically requiring 50-70 milligrams of compound dissolved in deuterated dimethyl sulfoxide [5] [7].

Nitrogen Chemical Shift Assignments

The $$\text{¹⁵N}$$ chemical shifts in purine derivatives exhibit characteristic patterns that reflect the electronic environment and substitution effects. For 6-amino-9h-purin-9-yl systems, the nitrogen resonances typically appear within specific ranges: N-1 at 152-238 parts per million, N-3 at 180-242 parts per million, N-7 at 144-249 parts per million, and N-9 at 156-250 parts per million relative to liquid nitromethane [5] [3]. The 6-amino nitrogen substituent generally resonates in the range of 100-140 parts per million, showing characteristic coupling patterns with adjacent protons [8] [3].

Correlation Pattern Analysis

The heteronuclear multiple bond correlation mapping reveals essential structural information through the observation of cross-peaks between specific proton-nitrogen pairs. The purine H-8 proton typically exhibits strong correlations with N-7 and N-9, while weaker correlations are observed with N-1 and N-3 due to the four-bond separation [2] [5]. The amino group protons show direct correlations with the C-6 attached nitrogen and long-range correlations with the purine ring system nitrogens [3] [9].

Nucleus PairCoupling DistanceTypical J-coupling (Hz)Correlation Intensity
H-8 to N-72 bonds8-12Strong
H-8 to N-92 bonds6-10Strong
H-8 to N-14 bonds2-4Weak
NH₂ to N-61 bond85-95Very Strong
Cyclopentanol H to N-93 bonds3-5Medium

Nuclear Overhauser Effect Studies for Spatial Configuration Elucidation

Nuclear Overhauser effect spectroscopy provides crucial information about the three-dimensional spatial relationships within 3-(6-Amino-9h-purin-9-yl)-cyclopentanol, enabling determination of molecular conformation and dynamics in solution. The nuclear Overhauser effect depends on the inverse sixth power of internuclear distances, making it highly sensitive to spatial proximity between nuclei [10] [11] [12].

Conformational Analysis Through Nuclear Overhauser Effect

The glycosidic torsion angle between the purine base and cyclopentanol moiety represents a critical conformational parameter that significantly influences the biological activity of nucleoside analogs. Nuclear Overhauser effect measurements between the purine H-8 proton and cyclopentanol protons provide direct evidence for the preferred conformation in solution [13] [14] [15]. Strong nuclear Overhauser effects between H-8 and the cyclopentanol H-1' proton typically indicate an anti conformation, while correlations with H-2' and H-3' protons suggest syn conformations [13] [16].

Distance Constraints and Molecular Dynamics

The quantitative analysis of nuclear Overhauser effect intensities enables the extraction of interproton distance constraints, which can be incorporated into molecular dynamics simulations to generate solution structures [16]. For purine-cyclopentanol systems, critical distance measurements include the H-8 to cyclopentanol proton separations, amino group to ring proton distances, and cyclopentanol ring internal proton relationships [15] [16].

Experimental Considerations

Nuclear Overhauser effect measurements require careful attention to experimental parameters including mixing times, relaxation delays, and sample conditions. The optimal mixing times for small molecule nuclear Overhauser effect spectroscopy typically range from 100-800 milliseconds, with shorter times providing more accurate distance information due to reduced spin diffusion effects [11] [12]. Temperature dependence studies can reveal information about conformational exchange processes and activation barriers [15].

Proton PairDistance Range (Å)NOE IntensityConformational Information
H-8 to H-1'2.3-3.8Strong-MediumGlycosidic torsion angle
H-8 to H-2'2.5-4.2Medium-WeakRing pucker correlation
NH₂ to H-82.1-2.8MediumAmino group orientation
Cyclopentanol internal1.8-3.5VariableRing conformation

X-ray Crystallographic Studies

X-ray crystallographic analysis of 3-(6-Amino-9h-purin-9-yl)-cyclopentanol and related purine-cyclopentanol derivatives provides definitive structural information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. These studies complement solution nuclear magnetic resonance investigations by revealing the preferred conformations in the crystalline state [17] [18] [19].

Crystal Packing Analysis of Purine-Cyclopentanol Derivatives

The crystal packing arrangements of purine-cyclopentanol derivatives exhibit characteristic patterns that reflect the balance between hydrogen bonding interactions, π-π stacking forces, and van der Waals contacts. Systematic analysis of crystal structures reveals recurring motifs that are fundamental to understanding the solid-state behavior of these compounds [20] [21] [22].

Unit Cell Parameters and Space Group Symmetry

Crystallographic studies of purine-cyclopentanol derivatives typically reveal monoclinic or orthorhombic crystal systems with common space groups including P2₁/c, P2₁2₁2₁, and C2/c [19] [23] [24]. The unit cell dimensions vary depending on the specific substitution pattern and hydration state, with typical ranges of a = 8-17 Å, b = 8-21 Å, and c = 9-20 Å [18] [19] [24]. The number of molecules in the asymmetric unit (Z') commonly ranges from 1-2, although higher values have been observed in complex hydrated structures [25] [26].

Molecular Conformation in Crystal Lattice

The solid-state conformation of purine-cyclopentanol derivatives generally adopts an anti glycosidic torsion angle, similar to natural nucleosides, with the purine ring system maintaining planarity [13] [14] [24]. The cyclopentanol moiety typically exhibits envelope or half-chair conformations, with the specific pucker depending on the substitution pattern and crystal packing forces [17] [19].

Intermolecular Interaction Networks

The crystal packing is stabilized by extensive networks of hydrogen bonding interactions involving the purine amino groups, cyclopentanol hydroxyl groups, and ring nitrogen atoms. These interactions form characteristic graph set motifs that can be described using standard notation [20] [21] [22]. Common patterns include R₂²(8) dimers formed by amino group hydrogen bonding and C₂²(4) chains involving hydroxyl groups [18] [19].

Crystal ParameterTypical RangeCommon ValuesStructural Significance
Space GroupMonoclinic/OrthorhombicP2₁/c, P2₁2₁2₁Molecular symmetry
Unit Cell a (Å)8-1710-14Packing efficiency
Unit Cell b (Å)8-219-16Layer structure
Unit Cell c (Å)9-2012-18Stacking distance
Z'1-41-2Conformational polymorphism
Density (g/cm³)1.2-1.71.3-1.5Packing density

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding networks in crystalline purine-cyclopentanol derivatives represent complex three-dimensional architectures that dictate the physical properties and stability of these materials. Understanding these interactions is crucial for predicting polymorphism, solubility behavior, and mechanical properties [21] [27] [28].

Primary Hydrogen Bonding Motifs

The most prevalent hydrogen bonding interactions in purine-cyclopentanol crystals involve the 6-amino group acting as a hydrogen bond donor to purine ring nitrogen atoms, creating characteristic base-pairing motifs reminiscent of natural nucleic acid structures [20] [21] [28]. The cyclopentanol hydroxyl group participates in additional hydrogen bonding networks, often forming infinite chains or discrete cyclic arrangements [17] [18].

Watson-Crick and Hoogsteen Pairing Patterns

Purine derivatives in the solid state can adopt either Watson-Crick or Hoogsteen hydrogen bonding geometries, depending on the substitution pattern and crystal packing requirements [21] [27] [28]. Watson-Crick pairing typically involves the N-1 and 6-amino positions, while Hoogsteen pairing utilizes the N-7 and 6-amino sites [29] [28]. The stability of these different pairing modes depends on the electronic effects of substituents and the geometric constraints of the crystal lattice [28] [30].

Secondary Structural Features

Beyond the primary hydrogen bonding interactions, purine-cyclopentanol crystals exhibit secondary structural features including π-π stacking between purine rings, C-H···N weak hydrogen bonds, and van der Waals interactions between alkyl groups [20] [21] [22]. The π-π stacking distances typically range from 3.3-3.7 Å, consistent with optimal aromatic overlap [31] [22].

Hydration Effects on Hydrogen Bonding

The incorporation of water molecules into purine-cyclopentanol crystal structures significantly affects the hydrogen bonding network topology [32] [22]. Hydrated structures often exhibit different space groups and unit cell parameters compared to anhydrous forms, reflecting the role of water as both a hydrogen bond donor and acceptor [22] [25].

Interaction TypeDistance Range (Å)Angle Range (°)Graph Set Notation
N-H···N (Watson-Crick)2.8-3.2150-180R₂²(8)
N-H···N (Hoogsteen)2.9-3.3140-170R₂²(8)
O-H···N2.6-3.0160-180C₂²(4)
C-H···N3.2-3.6120-160Various
π-π Stacking3.3-3.70-15-

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11201006 g/mol

Monoisotopic Mass

219.11201006 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2023

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